molecular formula C7H4I2O2 B8118630 4,7-Diiodobenzo[d][1,3]dioxole

4,7-Diiodobenzo[d][1,3]dioxole

Cat. No.: B8118630
M. Wt: 373.91 g/mol
InChI Key: GGLIRQVHUAQPOD-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Benzo[d]researchgate.netbenchchem.comdioxole Scaffold in Organic Chemistry

The benzo[d] researchgate.netdioxole, or 1,2-methylenedioxybenzene, scaffold is a significant heterocyclic moiety in organic chemistry. Its rigid structure, conferred by the methylenedioxy bridge, has made it a valuable component in the synthesis of complex molecules. Historically, research into phenethylamine (B48288) chemistry in the early twentieth century laid some of the foundational work that would later involve this scaffold.

The chemical significance of the benzo[d] researchgate.netdioxole scaffold is underscored by its presence in a wide array of biologically active compounds and its utility as a synthetic intermediate. researchgate.net The scaffold is highly adaptable to various chemical modifications, which imparts distinctive pharmacological properties to its derivatives. researchgate.net Researchers have incorporated this moiety into compounds designed as potential insect growth regulators, auxin receptor agonists for promoting root growth, and anti-cancer agents. acs.orgfrontiersin.orgnih.gov For instance, modifications of the 1,3-benzodioxole (B145889) motif in the natural product noscapine (B1679977) have been explored to develop derivatives with improved anti-mitotic activity. nih.gov The scaffold's ability to influence molecular conformation and binding interactions makes it a continued focus of research in medicinal chemistry and materials science.

Rationale for Research on Diiodinated Aromatic Systems within the Benzo[d]researchgate.netbenchchem.comdioxole Framework

Aromatic iodo compounds are crucial intermediates in synthetic organic chemistry. mdma.ch The carbon-iodine bond, being the least stable among the halogens, is highly reactive, making iodoarenes excellent substrates for a variety of transformations, particularly metal-catalyzed cross-coupling reactions. mdma.chacs.org The high leaving group ability of the aryl iodine group, estimated to be significantly greater than that of even triflate groups, facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Introducing two iodine atoms onto an aromatic system, creating a diiodinated arene, provides a bifunctional platform for further chemical elaboration. Such compounds can undergo sequential or double substitution reactions, enabling the synthesis of complex, extended π-conjugated systems. rsc.org Research into the radical nucleophilic aromatic substitution (SRN1) of dihalogenated arenes, for example, has been used to probe the efficiency of intramolecular electron transfer processes, which is related to the π-conjugation of the aromatic system. rsc.org

Placing two iodine atoms on the benzo[d] researchgate.netdioxole framework at the 4- and 7-positions would yield 4,7-Diiodobenzo[d] researchgate.netdioxole, a versatile building block. This specific substitution pattern would allow for the synthesis of novel, symmetrically or asymmetrically functionalized benzo[d] researchgate.netdioxole derivatives, potentially leading to new materials or biologically active molecules whose properties are tuned by the substituents introduced at these positions.

Overview of Current Academic Research Trajectories for 4,7-Diiodobenzo[d]researchgate.netbenchchem.comdioxole

While specific academic research focusing exclusively on 4,7-Diiodobenzo[d] researchgate.netdioxole is not extensively documented in dedicated studies, its research trajectories can be inferred from broader investigations into diiodinated aromatics and benzodioxole chemistry. The synthesis of this compound would fall under general methods for the iodination of aromatic compounds. Direct iodination of aromatic substrates with molecular iodine is often inefficient and requires an oxidizing agent to remove the hydrogen iodide byproduct which can reverse the reaction. researchgate.net Consequently, various reagent systems have been developed for the effective mono- or diiodination of arenes. mdma.chresearchgate.netacs.org

Table 1: Selected Reagent Systems for Aromatic Iodination

Reagent System Description Application
Iodine / Iodic Acid (HIO₃) A classic method where iodic acid acts as the oxidant. researchgate.net Effective for iodinating various activated and deactivated aromatic compounds.
NCBSI / KI Generates iodine monochloride (I-Cl) in situ for electrophilic iodination. acs.org Suitable for mono- and diiodination of moderately to highly activated arenes. acs.org
KI / KIO₃ / Mineral Acid An environmentally benign system that generates an iodonium (B1229267) cation (I⁺) in situ. mdma.ch Used for the iodination of various aromatic nuclei, including anilines. mdma.ch

Once synthesized, a key research application for 4,7-Diiodobenzo[d] researchgate.netdioxole would be its use as a monomer or cross-linker in polymerization reactions or as a precursor in the synthesis of macrocyclic structures. The two reactive iodine sites could be leveraged in palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, to build larger, well-defined molecular architectures. Furthermore, its use in double SRN1 substitution reactions could provide insights into the electronic properties of the benzo[d] researchgate.netdioxole ring system. rsc.org

Research Gaps and Future Directions in 4,7-Diiodobenzo[d]researchgate.netbenchchem.comdioxole Chemistry

The primary research gap concerning 4,7-Diiodobenzo[d] researchgate.netdioxole is the lack of targeted studies on its synthesis, characterization, and reactivity. While general methods for diiodination exist, developing a high-yield, regioselective synthesis specifically for the 4,7-isomer remains a key challenge that needs to be addressed. Steric and electronic factors of the methylenedioxy group favor iodination at the 5-position, meaning that synthesis of the 4,7-isomer may require multi-step strategies involving directing groups.

Future research should focus on several key areas:

Optimized Synthesis: Development of a practical and scalable synthetic route to 4,7-Diiodobenzo[d] researchgate.netdioxole is the most critical first step.

Reaction Chemistry Exploration: A systematic investigation of its reactivity in modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) would establish its utility as a synthetic building block.

Materials Synthesis: Its bifunctional nature makes it an attractive candidate for creating novel organic materials. Future work could explore the synthesis of polymers, oligomers, or discrete molecules with interesting photophysical or electronic properties derived from this scaffold. researchgate.net

Medicinal Chemistry Applications: Given the prevalence of the benzo[d] researchgate.netdioxole scaffold in bioactive molecules, derivatives synthesized from the 4,7-diiodo precursor could be evaluated for various biological activities, potentially leading to new therapeutic candidates. acs.orgnih.gov The exploration of new chemical space around the core scaffold is a recognized strategy for drug discovery. scholaris.ca

Addressing these gaps will provide a more comprehensive understanding of 4,7-Diiodobenzo[d] researchgate.netdioxole and unlock its potential in both materials science and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diiodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIRQVHUAQPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CC(=C2O1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,7 Diiodobenzo D 1 2 Dioxole

Regioselective Direct Functionalization Strategies for Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxole Iodination

Direct C-H functionalization of the benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole core presents a straightforward and atom-economical route to iodinated derivatives. However, achieving the desired 4,7-di-substitution pattern is a significant challenge due to the electronic properties of the benzodioxole ring, which activate the 5- and 6-positions for electrophilic attack.

Oxidative Iodination Approaches and Catalyst Systems

Oxidative iodination methods utilize a combination of an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species, I+. This approach can enhance the reactivity towards less activated aromatic systems. Various systems have been explored for the iodination of aromatic compounds, some of which can be adapted for the di-iodination of benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole.

Common oxidative iodination systems include:

Iodine with strong oxidizing agents: Reagents like nitric acid, sulfuric acid, and iodic acid in the presence of molecular iodine can effect iodination. researchgate.net For instance, a combination of iodine and iodic acid has been successfully used for the di-iodination of ortho-hydroxy aromatic carbonyl compounds where both ortho and para positions are unsubstituted. arkat-usa.org

Iodide salts with oxidants: Systems such as sodium iodide (NaI) with sodium chlorite (B76162) (NaClO2) and hydrochloric acid (HCl) provide a mild and inexpensive method for iodinating various aromatic and heterocyclic compounds. researchgate.net Another eco-friendly option involves ammonium (B1175870) iodide (NH4I) with hydrogen peroxide (H2O2) as the oxidant, which circumvents the need for a catalyst. researchgate.net

Persulfate reagents: The use of iodine with sodium persulfate (Na2S2O8) is another documented method for aromatic iodination. arkat-usa.org

The regioselectivity in these reactions is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. For benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole, achieving 4,7-di-iodination via direct oxidative methods would likely require careful optimization to overcome the inherent preference for substitution at the 5 and 6 positions.

Electrophilic Iodination employing Iodine Sources and Activators

Electrophilic iodination involves the direct reaction of an electron-rich aromatic ring with an electrophilic iodine species. The low reactivity of molecular iodine often necessitates the use of an activator or a more reactive iodine source.

Key reagents and activators for electrophilic iodination include:

N-Iodosuccinimide (NIS): NIS is a widely used, mild source of electrophilic iodine. Its reactivity can be enhanced by the addition of protic or Lewis acids, such as trifluoroacetic acid or silver triflimide. organic-chemistry.org

Iodine Monochloride (ICl): ICl is a more reactive electrophilic iodinating agent than molecular iodine and has been used for the iodination of various aromatic compounds. arkat-usa.org

Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) can promote regioselective halogenations under mild conditions. acs.org

Silver Salt-Mediated Iodination: Silver salts, such as silver sulfate (B86663) (Ag2SO4), in the presence of iodine can facilitate the generation of the electrophilic I+ species, leading to iodination. nih.gov This method has shown to be effective for the regioselective iodination of substituted phenols. nih.gov

The following table summarizes various electrophilic iodination reagents and their potential application.

Iodine Source/ActivatorTypical SubstratesPotential for Di-iodinationReference
N-Iodosuccinimide (NIS)Activated aromaticsPossible with strong activation organic-chemistry.org
Iodine Monochloride (ICl)General aromaticsFeasible, regioselectivity is key arkat-usa.org
Phenyliodine(III) diacetate (PIDA)Specific heterocyclesDependent on directing groups acs.org
Iodine/Silver SulfatePhenols, anilinesDemonstrated for di-substitution nih.gov

Mechanistic Considerations in Direct C-H Iodination

The mechanism of direct C-H iodination is typically an electrophilic aromatic substitution (SEAr). The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. In benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole, the electron-donating nature of the dioxole oxygen atoms directs electrophiles primarily to the 5- and 6-positions (para to the oxygens).

To achieve iodination at the 4- and 7-positions, strategies that can override this inherent directing effect are necessary. This could involve:

Steric hindrance: Introducing bulky substituents at the 5- or 6-positions could sterically hinder electrophilic attack at these sites, potentially favoring the 4- and 7-positions.

Directed metalation: The use of a directing group that can chelate to a metal and direct iodination to the ortho positions (4- and 7-) is a plausible strategy.

Multi-Step Synthesis via Pre-functionalized Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxole Precursors

When direct functionalization fails to provide the desired regioselectivity, multi-step synthetic sequences starting from pre-functionalized precursors offer a more controlled approach.

Strategies involving Palladium-Catalyzed Halogenation

Palladium-catalyzed reactions are powerful tools for the selective formation of carbon-halogen bonds. These methods often rely on C-H activation, which can be directed by a pre-installed functional group on the substrate. While direct palladium-catalyzed iodination of benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole at the 4,7-positions is not explicitly documented, the principles of directed C-H activation suggest its feasibility. For instance, palladium-catalyzed direct (het)arylation reactions have been successfully applied to other heterocyclic systems, demonstrating the potential for selective functionalization. mdpi.com A unified total synthesis of certain alkaloids with a benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole structure has utilized palladium-catalyzed arylation as a key step. rsc.org

Conversion of Other Halogenated Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxoles to 4,7-Diiodobenzo[d]Current time information in Bangalore, IN.researchgate.netdioxole

An alternative multi-step strategy involves the synthesis of a differently halogenated benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole, which can then be converted to the desired di-iodo derivative. For example, a 4,7-dibromo or 4,7-dichloro analog could potentially be synthesized with greater regiocontrol and subsequently transformed into 4,7-diiodobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole via a halogen exchange reaction.

Another approach is the Hunsdiecker–Borodin reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. nih.gov Synthesizing 4,7-dicarboxybenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole and then subjecting it to a double Hunsdiecker–Borodin reaction with iodine could theoretically yield the target molecule. However, the yields of such reactions with aromatic substrates can be variable. nih.gov

Suzuki-Miyaura coupling reactions have also been employed to synthesize derivatives of 1,3-benzodioxole (B145889) starting from brominated precursors, showcasing the utility of pre-halogenated intermediates in building more complex structures. worldresearchersassociations.com

Methodological Advancements and Synthetic Yield Optimization

Advancements in synthetic organic chemistry have provided more refined methods than simple electrophilic substitution, leading to higher yields and greater purity of the desired product.

One documented method for the di-iodination of a related isomer involves direct electrophilic iodination. For instance, the synthesis of 5,6-diiodobenzo[d] researchgate.netrsc.orgdioxole was achieved by treating 1,3-benzodioxole with N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile. escholarship.org A similar approach could be adapted for the 4,7-isomer, although controlling the regioselectivity might be challenging and could lead to a mixture of products, thereby lowering the yield of the desired compound.

A more significant methodological advancement for achieving regiochemical control is directed ortho-metalation (DoM) . arkat-usa.org This strategy involves using a directing metalating group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho-position. arkat-usa.orguvm.edu The resulting aryllithium species can then react with an electrophile, such as iodine (I₂), to install the substituent at the desired position with high precision.

For the synthesis of 4,7-diiodobenzo[d] researchgate.netrsc.orgdioxole, a hypothetical DoM strategy could start from 4-bromo-benzo[d] researchgate.netrsc.orgdioxole. The bromine atom could direct lithiation to the C-7 position. Subsequent quenching with iodine would yield 4-bromo-7-iodobenzo[d] researchgate.netrsc.orgdioxole. A second metalation (halogen-metal exchange) followed by iodination would then yield the final product. This multi-step approach, while longer, offers superior control over the substitution pattern, which is key to optimizing the final yield by avoiding the formation of unwanted isomers.

Comparative Analysis of Synthetic Pathways in Academic Research

A comparative analysis of potential synthetic pathways is crucial for selecting the most efficient route based on factors like yield, cost, safety, and scalability. savemyexams.com For 4,7-diiodobenzo[d] researchgate.netrsc.orgdioxole, we can compare two primary strategies: Direct Electrophilic Iodination and a Directed ortho-Metalation (DoM) approach.

Pathway 1: Direct Electrophilic Iodination This pathway involves the direct reaction of benzo[d] researchgate.netrsc.orgdioxole with an iodinating agent. The methylenedioxy group is activating and directs iodination to the ortho and para positions (C-4, C-5, C-6, C-7 are all ortho or para to the ring oxygens).

Pros: Fewer steps, potentially faster reaction time.

Cons: Poor regioselectivity. The reaction would likely produce a mixture of di-iodinated isomers (e.g., 4,5-, 5,6-, and 4,7-diiodo), leading to a low yield of the desired 4,7-isomer and requiring extensive purification.

Pathway 2: Directed ortho-Metalation (DoM) Strategy This pathway involves a multi-step, controlled introduction of the iodine atoms using a directing group. For example, starting with a 4-substituted benzodioxole (e.g., 4-bromobenzodioxole), one could sequentially introduce the iodine atoms at the 7- and then the 4-position (via halogen-metal exchange).

Pros: High regioselectivity, leading to a purer product and a higher theoretical yield of the specific isomer.

Cons: Multi-step synthesis, requires cryogenic temperatures (-78 °C), and involves the use of pyrophoric organolithium reagents, which demand careful handling.

The following table provides a comparative overview of these synthetic approaches.

FeaturePathway 1: Direct Electrophilic IodinationPathway 2: Directed ortho-Metalation (DoM)
Starting Material Benzo[d] researchgate.netrsc.orgdioxole4-Substituted Benzo[d] researchgate.netrsc.orgdioxole
Key Reagents I₂, NIS, or other electrophilic iodine sourceOrganolithium reagent (e.g., n-BuLi), I₂
Number of Steps 1Multiple (e.g., 2-3)
Regioselectivity Low; mixture of isomers expectedHigh; precise installation of iodine atoms
Potential Yield Low for the specific 4,7-isomerHigh for the specific 4,7-isomer
Reaction Conditions Typically mild to room temperatureCryogenic temperatures (-78 °C) required
Purification Difficult; requires separation of isomersSimpler; fewer isomeric byproducts

In academic research and for applications requiring high isomeric purity, the Directed ortho-Metalation strategy is generally preferred despite its complexity. For industrial-scale synthesis where cost and simplicity are paramount, efforts might be invested in optimizing the direct iodination reaction conditions to favor the formation of the 4,7-isomer, although this remains a significant challenge.

Exploration of Reactivity and Reaction Mechanisms of 4,7 Diiodobenzo D 1 2 Dioxole

Pathways of Electrophilic and Nucleophilic Aromatic Substitution on 4,7-Diiodobenzo[d]quora.combenchchem.comdioxole

Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. For 4,7-diiodobenzo[d] quora.comdioxole, both electrophilic attacks on the aromatic ring and nucleophilic displacement of the iodo substituents are conceivable pathways, governed by the electronic properties of the substrate.

Investigation of Iodine Leaving Group Ability and Regioselectivity

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in substitution reactions. quora.com This is attributed to the stability of the resulting iodide anion (I⁻), which is a very weak base due to the high acidity of its conjugate acid (HI). rammohancollege.ac.in In the context of nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces a leaving group on an aromatic ring, the leaving group's ability to depart is a critical factor. wikipedia.org

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize this anionic intermediate through resonance. libretexts.orgpressbooks.pubmasterorganicchemistry.com In 4,7-diiodobenzo[d] quora.comdioxole, the benzodioxole moiety is generally considered electron-donating, which would disfavor a classical SNAr reaction. However, under forcing conditions or with very powerful nucleophiles, substitution may occur. pressbooks.pub

The regioselectivity of a single substitution on 4,7-diiodobenzo[d] quora.comdioxole is straightforward, as the two iodine atoms at the 4- and 7-positions are chemically equivalent. Monosubstitution will yield a single, predictable product. However, the high reactivity of aryl iodides in many coupling reactions allows for the potential for selective monosubstitution over disubstitution by controlling stoichiometry and reaction conditions. The relative reactivity of aryl halides often follows the trend I > Br > Cl > F, meaning that iodine is displaced more readily than other halogens. fishersci.es

Role of Benzo[d]quora.combenchchem.comdioxole Ring in Directing Substitutions

The benzo[d] quora.comdioxole ring system significantly influences the reactivity of the aromatic nucleus in electrophilic aromatic substitution (EAS) reactions. The two oxygen atoms of the dioxole ring donate electron density into the benzene ring via resonance, acting as a powerful activating group. This increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The directing effect of the benzodioxole group guides incoming electrophiles to the positions ortho and para to the oxygen atoms. In the parent benzo[d] quora.comdioxole, this corresponds to positions 4, 5, 6, and 7. In 4,7-diiodobenzo[d] quora.comdioxole, the 4- and 7-positions are already occupied by iodine atoms. Therefore, electrophilic attack is directed to the vacant 5- and 6-positions. The directing effects of the existing iodo-substituents (weakly deactivating, ortho-para directing) and the strongly activating dioxole ring must be considered collectively to predict the outcome of an EAS reaction on this substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions of 4,7-Diiodobenzo[d]quora.combenchchem.comdioxole

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.orgmdpi.com Aryl iodides are highly prized substrates for these transformations due to their high reactivity in the oxidative addition step of the catalytic cycle. The diiodo-functionality of 4,7-diiodobenzo[d] quora.comdioxole makes it an ideal building block for creating complex molecules through sequential or double coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)

Palladium-catalyzed reactions have revolutionized organic synthesis, with the Suzuki-Miyaura, Sonogashira, and Heck reactions being cornerstone methodologies. fishersci.esmdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. fishersci.eslibretexts.org It is widely used due to its mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.es For a substrate like 4,7-diiodobenzo[d] quora.comdioxole, sequential or double Suzuki couplings can be performed to introduce new aryl or vinyl groups. worldresearchersassociations.com

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The high reactivity of the C-I bonds in 4,7-diiodobenzo[d] quora.comdioxole makes it an excellent candidate for Sonogashira couplings, enabling the synthesis of arylalkyne structures. beilstein-journals.org Due to the different reactivity of aryl iodides and bromides, selective coupling is possible, as demonstrated in the symmetrical coupling of 1-bromo-4-iodobenzene. wikipedia.org

The Heck reaction is the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org The reaction is highly valuable for creating substituted olefins with excellent stereoselectivity. organic-chemistry.org 4,7-Diiodobenzo[d] quora.comdioxole can be coupled with various alkenes to generate styrenic-type derivatives.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura Arylboronic AcidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/WaterBiaryl
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/TolueneArylalkyne
Heck Acrylate EsterPd(OAc)₂ / PPh₃Et₃NDMF or AcetonitrileSubstituted Alkene

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Copper-Mediated Coupling Reactions for Carbon-Heteroatom Bond Formation

While palladium is dominant in C-C bond formation, copper-catalyzed reactions are crucial for forming carbon-heteroatom bonds (e.g., C-N, C-O, C-S), often referred to as Ullmann condensations. These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol. The presence of copper can also facilitate the formation of alkyne dimers in what is known as the Glaser coupling, an outcome that is generally undesirable in Sonogashira reactions and is often suppressed by running the reaction under an inert atmosphere. wikipedia.org In some modern cross-coupling reactions, copper plays a key role as the primary catalyst or as a co-catalyst that influences selectivity and efficiency. unirioja.es For 4,7-diiodobenzo[d] quora.comdioxole, copper-mediated couplings would allow for the introduction of functionalities such as aryloxy, arylamino, or arylthio groups at the 4- and/or 7-positions.

Mechanistic Elucidation of Catalytic Cycles and Ligand Effects

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (Ar-I), inserting into the carbon-iodine bond. This forms a square planar Pd(II) complex (Ar-Pd-I). This is often the rate-determining step, and the high reactivity of aryl iodides makes it favorable.

Transmetalation : In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar'). In the Sonogashira reaction, the copper co-catalyst first forms a copper(I) acetylide, which then transfers the acetylide group to the palladium complex.

Reductive Elimination : The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the final C-C bond of the product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Photochemical and Radical-Mediated Transformations

The presence of two carbon-iodine bonds on the aromatic ring of 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole is the primary determinant of its photochemical and radical reactivity. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to ultraviolet light or radical initiators. nih.govrsc.org

Generation and Fate of Radical Intermediates involving 4,7-Diiodobenzo[d]rsc.orgorganic-chemistry.orgdioxole

The photolysis of 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole is anticipated to proceed via the homolytic cleavage of a C-I bond to generate a 4-iodo-7-benzo[d] rsc.orgorganic-chemistry.orgdioxol-yl radical and an iodine radical. The generation of aryl radicals from aryl halides is a well-established process in organic synthesis. nih.govresearchgate.netresearchgate.netrsc.org The subsequent fate of this aryl radical intermediate is dependent on the reaction conditions, particularly the nature of the solvent and the presence of any trapping agents.

In the absence of efficient radical traps, the primary fate of the generated aryl radical would likely be hydrogen atom abstraction from a solvent molecule, leading to the formation of 4-iodobenzo[d] rsc.orgorganic-chemistry.orgdioxole. If the photolysis is carried out in a solvent that is a poor hydrogen donor, the radical could potentially undergo other reactions, such as dimerization or reaction with another molecule of the starting material.

Should a second photochemical event occur, cleavage of the remaining C-I bond could lead to the formation of a diradical species, benzo[d] rsc.orgorganic-chemistry.orgdioxole-4,7-diyl. The fate of such a diradical would be highly dependent on its electronic state (singlet or triplet) and the reaction environment.

Light-Induced Reaction Pathways

Light-induced reactions involving 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole are expected to be dominated by the chemistry of the generated aryl radicals. wikipedia.org These reactions can be harnessed for synthetic purposes, for instance, in the formation of new carbon-carbon or carbon-heteroatom bonds.

One potential light-induced reaction pathway is radical cyclization, provided a suitable pendant group is attached to the benzodioxole scaffold. nih.govnih.govharvard.edu For example, if an alkene or alkyne moiety were present in a side chain, the photochemically generated aryl radical could undergo an intramolecular addition to the unsaturated bond, leading to the formation of a new cyclic structure. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

Another plausible light-induced pathway is its use in photo-initiated cross-coupling reactions. The aryl radical generated from 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole could be trapped by various radical acceptors to form new bonds. nih.gov

Investigations into Rearrangement and Cycloaddition Reactions

The rigid aromatic framework of 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole makes skeletal rearrangements unlikely under typical conditions. However, the presence of two iodine atoms opens up the possibility of generating a highly reactive aryne intermediate, which can then participate in cycloaddition reactions. nih.govresearchgate.net

The treatment of 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole with a strong base, such as sodium amide or an organolithium reagent, could induce the elimination of HI to form an aryne, specifically 4-iodobenzo[d] rsc.orgorganic-chemistry.orgdioxole-6-yne. This aryne is a powerful electrophile and dienophile and will readily react with a variety of trapping agents.

In the presence of a conjugated diene, the aryne can undergo a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, to form a bicyclic adduct. libretexts.org For example, reaction with furan (B31954) would be expected to yield a complex polycyclic ether. If no external trapping agent is present, the aryne may dimerize or trimerize.

It is also conceivable that under specific catalytic conditions, rearrangements involving substituents on the benzodioxole ring could be induced, though this is speculative without experimental evidence. For instance, iodine-mediated Beckmann or Claisen rearrangements have been reported for other classes of compounds. thieme-connect.comnih.gov

Kinetic and Thermodynamic Parameters Governing Reactivity

The key thermodynamic parameter for photochemical and radical reactions is the bond dissociation energy (BDE) of the C-I bond. For iodobenzene, the C-I BDE is approximately 65 kcal/mol. The electronic effect of the benzodioxole moiety, which is generally considered electron-donating, is not expected to significantly alter this value. This relatively low BDE facilitates the homolytic cleavage of the C-I bond.

The kinetics of reactions involving 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole will be influenced by factors such as the concentration of reactants, temperature, and the solvent. For instance, the rate of aryne formation will be dependent on the strength of the base used and the temperature. The rates of subsequent cycloaddition reactions are typically very fast due to the high reactivity of the aryne intermediate. openstax.orgkharagpurcollege.ac.innumberanalytics.comrsc.org

Kinetic studies on the iodination of aromatic compounds have been performed and provide some insight into the reverse reaction. rsc.orgorganic-chemistry.orgrsc.orgoiirj.orgasianpubs.org These studies highlight the influence of substituents on the aromatic ring on the reaction rate, which is relevant for understanding the electronic effects of the benzodioxole group.

Table 1: Representative Bond Dissociation Energies (BDEs) for Related Compounds

CompoundBondBDE (kcal/mol)
IodobenzeneC-I~65
Phenyl RadicalC-H~111
MethaneC-H~105

This table provides general, approximate values for context and are not specific to 4,7-diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxole.

Table 2: Predicted Reactivity Summary

Reaction TypePredicted Reactivity of 4,7-Diiodobenzo[d] rsc.orgorganic-chemistry.orgdioxoleKey Intermediate(s)Potential Products
PhotolysisSusceptible to C-I bond cleavageAryl radical4-Iodobenzo[d] rsc.orgorganic-chemistry.orgdioxole
Radical CyclizationPossible with appropriate side chainAryl radicalNew cyclic structures
Aryne FormationFavorable with strong base4-Iodobenzo[d] rsc.orgorganic-chemistry.orgdioxole-6-yneCycloadducts, dimers
Diels-Alder ReactionActs as a dienophile precursorAryneBicyclic adducts

This table is a predictive summary based on the chemistry of analogous compounds.

Strategic Applications of 4,7 Diiodobenzo D 1 2 Dioxole in Contemporary Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The twin iodine substituents on the benzodioxole scaffold are highly amenable to a wide array of cross-coupling reactions, making the compound an ideal starting material for the synthesis of intricate organic molecules.

The ortho-dihalo arrangement of 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole makes it an excellent precursor for annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, intramolecular C-H bond functionalization can be employed to construct phenanthridinone skeletons, which are core structures in various bioactive alkaloids and pharmaceuticals. semanticscholar.orgnih.gov

In a typical reaction, 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole could undergo a double N-arylation with an appropriate amine, followed by an intramolecular cyclization. A more direct and atom-economical approach involves a palladium-catalyzed annulation with benzophenone (B1666685) imines, which proceeds through C-H and N-H bond cleavages to produce 6-arylphenanthridine derivatives. semanticscholar.org Similarly, reactions with 2-phenyl-substituted heterocycles like imidazoles or indoles can lead to the formation of complex tetra- and pentacyclic aromatic systems. semanticscholar.org The benzodioxole moiety remains intact throughout these transformations, imparting its unique electronic signature to the final fused system.

Table 1: Potential Fused Heterocyclic Systems from 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole This table is generated based on established synthetic methodologies for ortho-dihalobenzenes.

Reactant PartnerCatalytic SystemResulting Heterocyclic Core
N-Aryl-2-aminopyridinesPd-catalyzed C(sp2)-H activationBenzodioxolo-fused pyridophenanthridinones
Benzophenone IminesPd(OAc)2 / PCy3Benzodioxolo-fused phenanthridines
N-Methyl-N-aryl-amidesPd-NPs, C-H activationBenzodioxolo-fused phenanthridinones

Integration into Polyaromatic Hydrocarbon (PAH) Derivatives

The synthesis of large, planar polyaromatic hydrocarbons (PAHs) is of significant interest for applications in organic electronics. 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole serves as a valuable building block for extending aromatic systems through iterative cross-coupling reactions. The high reactivity of the C-I bonds makes them ideal for classic C-C bond-forming reactions like the Suzuki and Sonogashira couplings. mdpi.comresearchgate.net

For example, a double Suzuki coupling with an aryl diboronic acid can generate a larger, rigid PAH framework in a single step. Alternatively, a sequential approach can be used where the two iodine atoms are reacted selectively, allowing for the controlled, stepwise construction of complex, non-symmetrical PAHs. The Sonogashira reaction, coupling the di-iodide with terminal alkynes, is another powerful tool. rsc.orgbeilstein-journals.org The resulting di-alkynylated benzodioxole can then undergo further cyclization reactions to yield complex PAHs with precisely defined structures. These reactions are often characterized by high yields and excellent functional group tolerance. nih.gov

The bifunctional nature of 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole makes it an ideal scaffold for both convergent and divergent synthetic strategies, which are powerful approaches for creating libraries of complex molecules. wikipedia.org

In a divergent synthesis , the two iodine atoms can be functionalized sequentially with different reaction partners. For instance, a first Sonogashira coupling can be performed with one alkyne, followed by a second, different coupling reaction (e.g., Suzuki or Heck) at the remaining C-I bond. This allows for the generation of a diverse library of compounds from a single, common intermediate, which is a key strategy in drug discovery and materials science. nih.gov

In a convergent synthesis , 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole can be coupled with another bifunctional molecule to rapidly construct a complex structure, such as a macrocycle. cam.ac.uknih.gov For example, a double Sonogashira coupling with a di-alkyne or a double Suzuki coupling with a di-boronic acid can lead to the formation of macrocyclic structures containing the benzodioxole unit. cam.ac.uk This approach significantly increases the efficiency of synthesizing large, complex molecules by assembling them from smaller, pre-functionalized fragments. nih.gov

Contributions to Polymer Chemistry and Advanced Materials

The unique electronic and structural features of 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole make it a valuable monomer for the synthesis of novel polymers and a building block for crystalline porous materials.

In the field of organic electronics, there is a high demand for new conjugated polymers with tailored optoelectronic properties for use in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The 1,3-benzodioxole (B145889) unit is an electron-rich moiety, making it an excellent candidate for a donor unit in donor-acceptor (D-A) type copolymers. chemicalbook.com

4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole can be used as a di-halogenated monomer in polycondensation reactions such as Suzuki or Stille coupling. researchgate.net When copolymerized with an electron-deficient monomer (e.g., a distannylated or diborylated benzothiadiazole or diketopyrrolopyrrole derivative), it can produce a D-A copolymer with a low bandgap, which is desirable for absorbing a broad range of the solar spectrum in OPV applications. The properties of the resulting polymer, such as its bandgap, solubility, and charge carrier mobility, can be fine-tuned by the choice of the comonomer.

Table 2: Potential Copolymers using 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole as a Donor Monomer This table is generated based on established principles of donor-acceptor polymer design.

Comonomer (Acceptor)Polymerization MethodPotential Application
2,5-bis(trimethylstannyl)thiopheneStille CouplingOrganic Field-Effect Transistors (OFETs)
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazoleSuzuki CouplingOrganic Photovoltaics (OPVs)
3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dioneSuzuki CouplingLow-Bandgap Polymer for OPVs/OFETs

Incorporation into Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The structure and function of these frameworks are dictated by the organic linkers used in their synthesis. researchgate.net

A dicarboxylic acid derivative, benzo[d] semanticscholar.orgsemanticscholar.orgdioxole-4,7-dicarboxylic acid, which can be synthesized from the di-iodo precursor, has been successfully used as a linker to construct novel zinc-based MOFs. rsc.org These frameworks exhibit different physical properties based on the coordination mode of the dioxole group and the presence of co-ligands. rsc.org The functionalized benzodioxole linker introduces specific chemical properties to the pores of the MOF.

Furthermore, 4,7-Diiodobenzo[d] semanticscholar.orgsemanticscholar.orgdioxole itself holds potential for the post-synthetic modification (PSM) of existing frameworks. gla.ac.ukresearchgate.net MOFs containing linkers with reactive sites amenable to Suzuki or Sonogashira coupling could be modified by introducing the di-iodo-benzodioxole unit into the framework after its initial synthesis. researchgate.netscispace.com This would allow for the precise placement of the benzodioxole functionality within the porous structure, potentially enhancing selectivity in catalysis or sensing applications.

Utilization in the Total Synthesis of Natural Product Analogues

The benzo[d] myskinrecipes.comrsc.orgdioxole ring system is a privileged scaffold found in a wide array of natural products, particularly in the benzylisoquinoline alkaloid family. The synthesis of analogues of these natural products is a significant area of research, aimed at discovering new therapeutic agents. 4,7-Diiodobenzo[d] myskinrecipes.comrsc.orgdioxole serves as a strategic starting material or key intermediate in these synthetic endeavors. Its two iodine substituents provide reactive handles for the construction of complex molecular architectures that mimic naturally occurring compounds.

The utility of this di-iodinated compound lies in its capacity to undergo sequential and regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the controlled introduction of different substituents at the 4- and 7-positions of the benzodioxole core, a crucial step in building the carbon skeleton of many natural product analogues. For instance, the synthesis of aporphine (B1220529) alkaloids, which feature a benzo[d] myskinrecipes.comrsc.orgdioxole structure, has been achieved using strategies based on palladium-catalyzed arylation to form the characteristic framework. rsc.org The 4,7-diiodo precursor is ideally suited for such transformations, enabling the formation of key biaryl bonds that define the structure of these alkaloids.

The benzo[d] myskinrecipes.comrsc.orgdioxole moiety is a common structural feature in numerous biologically active compounds, recognized for activities ranging from anticonvulsant to antitumor effects. wikipedia.orgnih.govresearchgate.net The incorporation of this moiety into novel molecular scaffolds is a key strategy in drug discovery. 4,7-Diiodobenzo[d] myskinrecipes.comrsc.orgdioxole offers a versatile platform for these synthetic strategies due to the high reactivity of its carbon-iodine bonds.

Several methods are employed to integrate the benzodioxole core into larger, bioactive molecules:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent strategy. The iodine atoms on the 4,7-diiodobenzodioxole scaffold are excellent leaving groups for reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination). These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, efficiently linking the benzodioxole unit to other parts of the target molecule. The differential reactivity of the two iodine atoms can potentially be exploited for sequential, site-selective couplings to build complex, unsymmetrical structures.

Lithium-Halogen Exchange: The iodine atoms can be readily exchanged with lithium using organolithium reagents (e.g., n-butyllithium). The resulting lithiated benzodioxole species are potent nucleophiles that can react with a wide range of electrophiles to introduce diverse functional groups, thereby constructing more elaborate molecular frameworks.

Synthesis of Heterocyclic Systems: The functional groups introduced via the aforementioned methods can be further elaborated to construct fused heterocyclic rings, a common feature in many pharmaceuticals. For example, an amino group and a carboxylic acid group introduced at adjacent positions could be cyclized to form a lactam ring.

The strategic placement of two iodine atoms in 4,7-diiodobenzo[d] myskinrecipes.comrsc.orgdioxole provides chemists with a powerful tool for the regiocontrolled synthesis of complex bioactive scaffolds containing the essential methylenedioxyphenyl motif.

Development of Novel Synthetic Methodologies and Reagents

The unique electronic and steric properties of 4,7-Diiodobenzo[d] myskinrecipes.comrsc.orgdioxole make it not only a useful building block but also a valuable substrate for the development of new synthetic methodologies. myskinrecipes.com Its rigid, planar structure and two reactive sites serve as an excellent testbed for exploring the scope and limitations of novel chemical transformations.

The compound is particularly valuable in the development and optimization of metal-catalyzed cross-coupling reactions. myskinrecipes.com Researchers can use it to test the efficacy of new catalyst systems (ligands, metal precursors), reaction conditions (solvents, bases, temperatures), and the tolerance of these reactions to the dioxole functional group. For example, the synthesis of new heterocyclic compounds based on the 1,3-benzodioxole core has been achieved using Suzuki-Miyaura coupling reactions on a bromo-substituted precursor, demonstrating the utility of halogenated benzodioxoles in such transformations. worldresearchersassociations.com The higher reactivity of the C-I bond compared to the C-Br bond makes 4,7-diiodobenzo[d] myskinrecipes.comrsc.orgdioxole an even more attractive substrate for developing milder and more efficient coupling protocols.

The development of one-pot, sequential functionalization reactions is another area where this compound is of significant interest. A synthetic route that can selectively functionalize one iodine atom in the presence of the other allows for the rapid construction of molecular complexity from a simple starting material. This challenges chemists to develop highly selective catalytic systems that can differentiate between the two chemically similar C-I bonds.

Below is a table summarizing representative cross-coupling reactions that can be applied to 4,7-Diiodobenzo[d] myskinrecipes.comrsc.orgdioxole for the synthesis of complex derivatives, illustrating its role as a versatile reagent.

Reaction NameCoupling PartnerCatalyst/ReagentsBond FormedResulting Structure Type
Suzuki-Miyaura CouplingOrganoboronic Acid/Ester (R-B(OR)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-CBiaryl or Aryl-Alkyl/Vinyl
Heck CouplingAlkene (R-CH=CH₂)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C-CStyrenyl Derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd/Cu Catalysts, Base (e.g., Et₃N)C-CAryl Alkynyl Derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)C-NAryl Amine
Stille CouplingOrganostannane (R-SnBu₃)Pd Catalyst (e.g., Pd(PPh₃)₄)C-CBiaryl or Aryl-Alkyl/Vinyl

Spectroscopic and Structural Analysis of 4,7-Diiodobenzo[d] worldresearchersassociations.comrsc.orgdioxole Unattainable Due to Lack of Published Data

A comprehensive search for empirical spectroscopic data for the chemical compound 4,7-diiodobenzo[d] worldresearchersassociations.comrsc.orgdioxole has concluded that the detailed experimental findings required for a thorough characterization are not available in published scientific literature. Despite extensive searches for the synthesis and characterization of this specific molecule, no source containing its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data could be located.

The objective was to construct a detailed article focusing on the spectroscopic properties of 4,7-diiodobenzo[d] worldresearchersassociations.comrsc.orgdioxole, structured around high-resolution NMR spectroscopy and mass spectrometry analysis. This was to include specific data such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC), investigations into long-range coupling, high-resolution mass spectrometry for molecular formula confirmation, and tandem mass spectrometry (MS/MS) for fragmentation analysis.

The absence of this foundational data in the public domain makes it impossible to generate the scientifically accurate article as requested. The creation of data tables and detailed research findings would require fabrication of data, which is contrary to scientific and ethical standards. Therefore, the requested article on the "Comprehensive Spectroscopic Characterization and Structural Elucidation of 4,7-Diiodobenzo[d] worldresearchersassociations.comrsc.orgdioxole and its Adducts" cannot be produced at this time. Further experimental research and publication on this specific compound would be necessary before such an analysis is possible.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4,7 Diiodobenzo D 1 2 Dioxole and Its Adducts

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. myskinrecipes.com The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies.

Characteristic Vibrational Mode Assignments for the Benzo[d]worldresearchersassociations.comias.ac.indioxole Core and Iodine Substituents

While specific experimental spectra for 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole are not available, the expected vibrational modes can be predicted by analyzing the constituent parts of the molecule: the aromatic ring, the dioxole ring, and the carbon-iodine bonds.

Benzo[d] worldresearchersassociations.comias.ac.indioxole Core: The core structure would exhibit several characteristic vibrations.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually appear in the 1620-1450 cm⁻¹ range. For substituted benzodioxoles, strong bands are often seen around 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. worldresearchersassociations.comnih.gov

Dioxole Ring Vibrations (O-C-O and C-O-C): The most characteristic feature of the 1,3-dioxole (B15492876) moiety is the strong absorption bands related to the C-O-C ether linkages. Asymmetric and symmetric stretching modes of the O-C-O group are prominent and typically found in the 1100-900 cm⁻¹ region. researchgate.net Specifically, strong bands around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1040 cm⁻¹ (symmetric C-O-C stretch) are characteristic of the benzodioxole system. worldresearchersassociations.comresearchgate.net

Methylene (B1212753) (-CH₂-) Group Vibrations: The methylene group in the dioxole ring gives rise to stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected between 2950-2850 cm⁻¹. Scissoring and wagging deformations occur at lower frequencies, typically around 1490 cm⁻¹ and 1380 cm⁻¹, respectively.

Iodine Substituent Vibrations:

C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, resulting in vibrations at low frequencies. The C-I stretching mode for iodo-aromatic compounds is typically found in the far-infrared region, generally between 600 and 500 cm⁻¹. These bands are often weak in IR spectra but can be strong in Raman spectra.

A hypothetical data table for the characteristic vibrational modes is presented below, based on values from analogous compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the benzene ring.
Methylene C-H Stretch2950 - 2850Asymmetric and symmetric stretching of the -CH₂- group.
Aromatic C=C Stretch1620 - 1450In-plane stretching of carbon-carbon bonds in the aromatic ring.
Asymmetric C-O-C Stretch~1250Characteristic strong band for the dioxole ether linkage.
Symmetric C-O-C Stretch~1040Characteristic strong band for the dioxole ether linkage.
Aromatic C-H Bend (out-of-plane)900 - 700Bending of aromatic C-H bonds, sensitive to substitution pattern.
C-I Stretch600 - 500Stretching of the carbon-iodine bond.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule, specifically the transitions of electrons between different energy levels upon absorption of light. nih.gov

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole is expected to be dominated by electronic transitions within the aromatic system.

π → π Transitions:* The benzene ring of the benzodioxole core is the primary chromophore. It will exhibit π → π* transitions, which are typically strong. For substituted benzenes, two main absorption bands are often observed: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm).

Effect of Iodine Substituents: Iodine atoms are known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. This is due to the electron-donating resonance effect and the heavy-atom effect. Therefore, the absorption bands of 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole would be expected at longer wavelengths compared to the unsubstituted parent compound.

Fluorescence: Many aromatic compounds exhibit fluorescence, which is the emission of light as an excited electron returns to the ground state. The presence of heavy atoms like iodine, however, often leads to quenching of fluorescence due to the promotion of intersystem crossing to the triplet state. Consequently, 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole may exhibit weak fluorescence or be non-fluorescent.

Solvatochromic Studies and Solvent-Dependent Spectral Shifts

Solvatochromism is the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence bands when the polarity of the solvent is changed.

Expected Behavior: The ground state of 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole is relatively nonpolar. The polarity of the excited state would determine the extent of solvatochromism. If an electronic transition leads to an excited state with a significantly different dipole moment, the absorption maximum would shift with solvent polarity. Polar solvents would stabilize a more polar excited state, leading to a red shift (positive solvatochromism), and stabilize a less polar excited state, causing a blue shift (negative solvatochromism). Given the symmetrical substitution, significant solvatochromic shifts might not be expected unless there is a substantial change in the charge distribution upon excitation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides accurate data on bond lengths, bond angles, and torsional angles. Although a crystal structure for 4,7-diiodobenzo[d] worldresearchersassociations.comias.ac.indioxole has not been reported, analysis of related structures allows for a reliable prediction of its key geometric parameters. nih.govnih.govresearchgate.net

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Based on crystallographic data from similar benzo[d] worldresearchersassociations.comias.ac.indioxole derivatives, the following structural features would be anticipated.

Planarity: The benzodioxole system is nearly planar. The five-membered dioxole ring typically adopts a slight envelope conformation, where the methylene carbon atom is slightly out of the plane of the other four atoms. nih.gov

Bond Lengths:

The aromatic C-C bond lengths would be in the typical range of 1.38-1.40 Å.

The C-O bonds within the dioxole ring are expected to be around 1.37 Å.

The O-CH₂ bonds are slightly longer, typically around 1.43 Å.

The aromatic C-I bond length is generally in the range of 2.09-2.11 Å.

Bond Angles:

The internal angles of the benzene ring would be close to 120°.

The internal angles of the five-membered ring are constrained. The O-C-O angle is typically around 106-108°, while the C-O-C angles are near 110°.

Torsional Angles: Torsional angles would quantify the slight puckering of the dioxole ring and the orientation of the substituents relative to the ring system.

A hypothetical data table summarizing expected key structural parameters is provided below.

ParameterExpected ValueDescription
C-C (aromatic) Bond Length1.38 - 1.40 ÅLength of carbon-carbon bonds in the benzene ring.
C-O (ring) Bond Length~1.37 ÅLength of carbon-oxygen bonds within the heterocyclic ring.
C-I Bond Length2.09 - 2.11 ÅLength of the bond between an aromatic carbon and an iodine atom.
C-O-C Bond Angle~110°Angle within the dioxole ring.
O-C-O Bond Angle~107°Angle involving the methylene carbon of the dioxole ring.

Molecular Packing and Intermolecular Interactions in Crystal Lattices

A comprehensive analysis of the molecular packing and intermolecular interactions within the crystal lattice of 4,7-diiodobenzo[d] nih.govnih.govdioxole and its adducts is currently hindered by the absence of publicly available, detailed crystallographic data for these specific compounds. While the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, a specific entry for 4,7-diiodobenzo[d] nih.govnih.govdioxole could not be located at the time of this writing.

However, based on the known principles of physical chemistry and the crystallographic data of analogous benzo[d] nih.govnih.govdioxole derivatives, a prospective analysis of the forces likely governing the crystal packing of 4,7-diiodobenzo[d] nih.govnih.govdioxole can be presented. The presence of two iodine atoms on the benzene ring is expected to be a dominant factor in the supramolecular assembly.

Prospective Intermolecular Interactions:

Halogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of 4,7-diiodobenzo[d] nih.govnih.govdioxole is halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this case, the iodine atoms of one molecule would likely interact with the oxygen atoms of the dioxole ring or potentially the π-system of the benzene ring of a neighboring molecule. The strength of this interaction is influenced by the polarizability of the halogen, with iodine forming the strongest halogen bonds among the halogens.

π-π Stacking: Aromatic rings, such as the benzene component of the benzodioxole system, can interact through π-π stacking. This involves the face-to-face or offset stacking of the rings, driven by a combination of electrostatic and van der Waals forces. The presence of the electron-withdrawing iodine atoms would influence the electron density of the aromatic ring and, consequently, the geometry and strength of these stacking interactions.

Analysis of Related Structures:

To provide context, the crystal structures of other benzo[d] nih.govnih.govdioxole derivatives reveal common packing motifs. For instance, in the crystal structure of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, molecules are linked into dimers through O–H···N hydrogen bonds, and these dimers form stacks via aromatic π-stacking interactions. These stacks are further connected by C–H···O hydrogen bonds. A Hirshfeld surface analysis of this compound indicated that H···O/O···H, H···H, and C···H/H···C contacts are the most significant in the crystal packing.

Similarly, in a nickel(II) complex containing a benzo[d] nih.govnih.govdioxole moiety, weak C–H···π interactions link neighboring molecules into chains. These chains are further associated through other weak interactions. The quantification of intermolecular contacts in this structure through Hirshfeld surface analysis revealed that H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions were the primary contributors to the crystal packing.

Expected Crystal Packing of 4,7-Diiodobenzo[d] nih.govnih.govdioxole:

To definitively characterize the molecular packing and intermolecular interactions, a single-crystal X-ray diffraction study of 4,7-diiodobenzo[d] nih.govnih.govdioxole is necessary. The resulting crystallographic data would allow for the precise measurement of bond lengths, angles, and intermolecular distances, enabling a detailed and accurate description of its solid-state structure.

Computational and Theoretical Investigations of 4,7 Diiodobenzo D 1 2 Dioxole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole, focusing on its geometry, electronic orbitals, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. nih.govnih.gov For 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost. nih.govbhu.ac.in This process calculates the molecule's energy at various atomic arrangements to find the global minimum on the potential energy surface, corresponding to the most stable equilibrium geometry.

The calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The planarity of the benzodioxole ring system is a key area of investigation. While the benzene (B151609) ring is inherently planar, the attached dioxole ring can adopt different conformations, such as a twisted (C₂) or bent (Cₛ) form, due to the puckering of the five-membered ring. researchgate.net Conformational analysis via DFT helps to identify the most stable conformer and the energy barriers between different conformations. nih.gov

Table 1: Predicted Geometrical Parameters for 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole (Illustrative Data)

ParameterValue
C-I Bond Length~2.10 Å
C-O Bond Length (Dioxole)~1.37 Å
O-C-O Bond Angle (Dioxole)~105°
C-C-I Bond Angle~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its energy relates to the electron affinity and reactivity towards nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. schrodinger.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the oxygen atoms of the dioxole moiety. The LUMO is likely localized more towards the carbon-iodine bonds and the aromatic system, indicating these are potential sites for nucleophilic interaction. researchgate.netmdpi.com

Table 2: Calculated FMO Energies for 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

The Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule. libretexts.orgyoutube.com It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic attack. youtube.commdpi.com The ESP map is colored according to electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.id

For 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole, the ESP map would show significant negative potential around the electronegative oxygen atoms in the dioxole ring. The iodine atoms, due to the phenomenon of σ-hole bonding, can exhibit regions of positive potential on their outermost surface, making them potential halogen bond donors. The hydrogen atoms on the aromatic ring would correspond to areas of moderately positive potential. This detailed charge landscape helps rationalize the molecule's intermolecular interactions and reactive behavior. bhu.ac.inosti.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole in a more realistic environment, such as in a solvent or near a biological macromolecule. semanticscholar.orgmdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

These simulations can reveal information about the conformational flexibility of the dioxole ring, the rotational freedom of substituents, and the molecule's interactions with its surroundings. For example, an MD simulation could model how 4,7-Diiodobenzo[d] nih.govwalisongo.ac.iddioxole interacts with water molecules, showing the formation and dynamics of hydrogen bonds or other non-covalent interactions. In the context of drug design, MD simulations can be used to study the stability of the molecule when bound to a protein's active site, providing crucial information about its potential as a therapeutic agent. rsc.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization

For instance, modeling an electrophilic aromatic substitution reaction on the benzodioxole ring would involve locating the transition state for the attack of an electrophile. The geometry of the transition state provides insight into the reaction mechanism. zenodo.org

The computational models described above converge to allow for the prediction of chemical reactivity. FMO and ESP analyses are key to predicting regioselectivity. mdpi.com In an electrophilic substitution reaction, the electrophile will preferentially attack the site on the aromatic ring with the highest electron density (most negative electrostatic potential) and the largest HOMO coefficient. mdpi.com The presence of two iodine atoms and the dioxole ring significantly influences the electronic landscape of the benzene ring, directing incoming reactants to specific positions.

Computational modeling can also predict the feasibility of reactions like Suzuki-Miyaura coupling at the C-I bonds, which is a common strategy for functionalizing aryl iodides. researchgate.networldresearchersassociations.com By modeling the reaction pathway, researchers can predict which of the two iodine atoms is more likely to react first or if di-substitution is feasible, thus guiding synthetic efforts. worldresearchersassociations.com

In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

In silico methods, primarily based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These calculations provide a theoretical spectrum that can be used to interpret experimental data or to predict the spectral features of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with a DFT functional such as B3LYP. The process involves optimizing the molecule's geometry to find its lowest energy conformation, followed by the calculation of magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole, predictions would focus on the ¹H and ¹³C chemical shifts. The symmetry of the molecule (C₂ᵥ) would simplify the spectra, leading to distinct signals for the chemically non-equivalent protons and carbons. The heavy iodine atoms are expected to exert a significant influence on the chemical shifts of the adjacent aromatic carbons and protons through electronic and anisotropic effects.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole (Note: These are hypothetical values based on DFT calculations for similar structures. The reference solvent is CDCl₃.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-5/H-67.20 - 7.40-
C-4/C-7-90.0 - 95.0
C-5/C-6-125.0 - 128.0
C-3a/C-7a-148.0 - 152.0
C-2 (-O-CH₂-O-)6.00 - 6.15101.0 - 103.0

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by performing a frequency calculation on the optimized molecular geometry. This analysis computes the vibrational frequencies corresponding to the normal modes of vibration. The results provide the wavenumber (cm⁻¹), intensity, and description of each vibrational mode (e.g., stretching, bending, rocking). Studies on related substituted benzodioxoles, such as 5-nitro-1,3-benzodioxole, have demonstrated good agreement between DFT-calculated (e.g., at the B3LYP level) and experimental IR spectra orientjchem.org.

For 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole, key predicted vibrations would include the C-H stretching of the aromatic ring, the C-C stretching vibrations within the benzene ring, the characteristic symmetric and asymmetric stretching of the -O-CH₂-O- group, and the C-I stretching vibrations at lower frequencies.

Table 2: Illustrative Predicted Key IR Vibrational Frequencies for 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole (Note: These are hypothetical values based on DFT calculations for similar structures.)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3050WeakAromatic C-H stretch
2980 - 2890MediumMethylene (B1212753) (-CH₂-) C-H stretch
1600 - 1580MediumAromatic C=C ring stretch
1490 - 1450StrongAromatic C=C ring stretch
1250 - 1220StrongAsymmetric C-O-C stretch (dioxole)
1050 - 1020StrongSymmetric C-O-C stretch (dioxole)
940 - 910MediumMethylene (-CH₂-) rock (dioxole)
600 - 500Medium-StrongC-I stretch

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comnih.gov After ground-state geometry optimization, TD-DFT calculates the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

The UV-Vis spectrum of 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole is expected to be dominated by π → π* transitions within the aromatic system. The presence of the dioxole ring and the heavy iodine atoms will modulate the energies of the molecular orbitals (HOMO and LUMO), thereby influencing the position of the absorption maxima.

Table 3: Illustrative Predicted UV-Vis Absorption Data for 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole (Note: These are hypothetical values based on TD-DFT calculations in a non-polar solvent like hexane.)

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
~295> 0.1π → π* (HOMO → LUMO)
~250> 0.2π → π* (HOMO-1 → LUMO)
~215> 0.3π → π*

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity (or Activity) Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. toxicology.orgresearchgate.net The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its reactivity or activity. Although no specific QSAR studies featuring 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole are readily available, a hypothetical QSAR study can be outlined.

Such a study would involve a dataset of related benzodioxole derivatives to explore, for instance, their reactivity in cross-coupling reactions or their biological activity. researchgate.net The process involves several key steps:

Data Set Selection: A series of benzodioxole compounds with experimentally measured reactivity or activity data would be compiled.

Descriptor Calculation: For each molecule, including 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the observed activity. nih.gov The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds) validation techniques.

For 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole, descriptors related to its high molecular weight, the polarizability of the iodine atoms, and its electronic properties would likely be significant contributors to a QSAR model.

Table 4: Illustrative Molecular Descriptors for 4,7-Diiodobenzo[d] mdpi.comnih.govdioxole for a Hypothetical QSAR Study (Note: These are theoretical values calculated from the molecule's structure.)

Descriptor TypeDescriptor NameIllustrative ValuePotential Influence
ConstitutionalMolecular Weight (MW)373.91 g/mol Steric hindrance, transport properties
PhysicochemicalLogP (Octanol-Water Partition)~4.0 - 4.5Lipophilicity, membrane permeability
ElectronicDipole Moment1.0 - 1.5 DebyePolarity, intermolecular interactions
ElectronicHOMO Energy-6.0 to -6.5 eVElectron-donating ability, reactivity
ElectronicLUMO Energy-1.0 to -1.5 eVElectron-accepting ability, reactivity
GeometricPolar Surface Area (PSA)~18.5 ŲPolarity, hydrogen bonding capacity
GeometricMolar Refractivity~65 - 70 cm³/molMolar volume and polarizability

These descriptors would serve as the quantitative input for building a predictive QSAR model, enabling the estimation of reactivity for other, unsynthesized benzodioxole derivatives.

Research on Derivatives and Analogs of 4,7 Diiodobenzo D 1 2 Dioxole

Synthesis and Characterization of Substituted 4,7-Diiodobenzo[d]frontiersin.orgnih.govdioxoles

The synthesis of the parent compound, 4,7-Diiodobenzo[d] frontiersin.orgnih.govdioxole, can be approached through the iodination of 1,3-benzodioxole (B145889). Reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) can be used for the iodination of aromatic compounds, with the reactivity controlled by the acidity of the medium. researchgate.net For electron-rich systems like 1,3-benzodioxole, this reaction can proceed under milder conditions. The synthesis of the 1,3-benzodioxole core itself typically involves the methylenation of a catechol derivative. wikipedia.org

Once the 4,7-diiodo scaffold is obtained, further substitution can be achieved through various organic reactions. The reactive iodinated sites are particularly amenable to metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. myskinrecipes.com For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or heterocyclic rings, a strategy that has been successfully applied to other brominated benzodioxole derivatives to create complex molecules. worldresearchersassociations.comresearchgate.net

The characterization of these new substituted derivatives would rely on a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure, confirming the position of substituents on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. worldresearchersassociations.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule.

A general synthetic pathway is outlined below:

StepReactionReagents and ConditionsProduct
1Iodination1,3-Benzodioxole, 1,3-Diiodo-5,5-dimethylhydantoin, appropriate solvent4,7-Diiodobenzo[d] frontiersin.orgnih.govdioxole
2Suzuki-Miyaura Coupling4,7-Diiodobenzo[d] frontiersin.orgnih.govdioxole, Arylboronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃)4,7-Diarylbenzo[d] frontiersin.orgnih.govdioxole derivative
3Sonogashira Coupling4,7-Diiodobenzo[d] frontiersin.orgnih.govdioxole, Terminal alkyne, Pd and Cu catalysts4,7-Dialkynylbenzo[d] frontiersin.orgnih.govdioxole derivative

Structure-Reactivity Studies of Monoidinated and Other Halogenated Benzo[d]frontiersin.orgnih.govdioxoles

The reactivity of the benzo[d] frontiersin.orgnih.govdioxole ring is significantly influenced by the nature and position of halogen substituents. Halogens, including iodine, are electron-withdrawing through induction but can also donate electron density through resonance. In the case of 4,7-diiodobenzodioxole, the two iodine atoms decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic aromatic substitution compared to the parent benzodioxole.

Structure-activity relationship (SAR) studies on various halogenated compounds have shown that the introduction of halogens can profoundly impact molecular interactions. drugdesign.org For example, in the context of bioactive molecules, a halogen atom can occupy a specific pocket in a receptor, increasing binding affinity through van der Waals interactions. drugdesign.org Studies on glycine (B1666218) antagonists demonstrated that introducing a chlorine and then an iodine atom into a core structure increased potency by 70-fold and 1000-fold, respectively, highlighting the favorable electronic and steric interactions provided by halogens. drugdesign.org

In halogenated 1,3-benzodioxoles, the C-X (X=I, Br, Cl) bond serves as a key reactive handle. The reactivity of this bond in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, due to the bond dissociation energies. This makes 4,7-diiodobenzodioxole a highly reactive and versatile precursor for synthetic transformations. The electron-rich nature of the dioxole ring itself can also influence the reactivity of the adjacent C-I bonds. chemicalbook.com

Systematic Variations of the Benzo[d]frontiersin.orgnih.govdioxole Ring System

Systematic variations of the benzo[d] frontiersin.orgnih.govdioxole scaffold can be explored to modulate its chemical and physical properties. These modifications can be categorized into two main areas: substitution on the aromatic ring and alteration of the dioxole ring.

Aromatic Ring Modifications: Beyond the 4,7-diiodo substitution, other positions on the benzene (B151609) ring can be functionalized. This allows for the synthesis of a diverse library of compounds. For example, starting from appropriately substituted catechols, one can synthesize benzodioxoles with a variety of substituents prior to iodination. Alternatively, palladium-catalyzed C-H functionalization offers a modern approach to directly introduce new groups onto the aromatic core. nih.gov

Dioxole Ring Modifications: The dioxole ring itself can be altered. For instance, replacing the methylene (B1212753) (CH₂) bridge with a substituted carbon (e.g., CR₂, C=O) or expanding the ring to a six-membered 1,4-benzodioxane (B1196944) system can lead to compounds with different conformations and properties. researchgate.net The synthesis of 1,4-benzodioxine derivatives has been explored for applications such as PARP1 inhibitors, demonstrating that modification of the heterocyclic ring is a valid strategy for generating novel chemical entities. nih.gov

Modification TypeExample StrategyResulting Structure
Aromatic SubstitutionSuzuki coupling of a bromo-benzodioxoleAryl-substituted benzodioxole worldresearchersassociations.com
Dioxole Ring AlterationReaction of catechol with 1,2-dihaloethane1,4-Benzodioxane nih.gov
Methylene Bridge Mod.Use of ketones in condensation with catecholSpiro- or substituted dioxole ring

Comparative Analysis of Reactivity and Applications with Related Diiodinated Heterocycles

The reactivity of 4,7-diiodobenzo[d] frontiersin.orgnih.govdioxole can be better understood by comparing it with other diiodinated or dihalogenated heterocyclic systems, such as 4,7-dibromobenzo[b]thiophene. elsevierpure.com In both scaffolds, the two halogens are positioned for sequential or differential functionalization.

The primary difference in reactivity stems from the nature of the heterocyclic ring. The benzo[d] frontiersin.orgnih.govdioxole system is an aromatic ether, which is generally electron-rich. rsc.org The benzo[b]thiophene system contains a sulfur atom, which can influence the electronic properties and reactivity differently. For instance, sulfur can participate in different catalytic cycles compared to oxygen.

In the context of cross-coupling reactions, the C-I bonds of 4,7-diiodobenzodioxole are expected to be more reactive than the C-Br bonds of 4,7-dibromobenzothiophene under identical conditions. This allows for milder reaction conditions to be used for the functionalization of the diiodo compound. However, the thiophene (B33073) ring is known for its own unique reactivity, including susceptibility to desulfurization under certain catalytic conditions, which is not a concern for the more stable dioxole ring.

The applications of these scaffolds are often in the synthesis of functional materials or bioactive molecules. The rigid, planar structure of these dihalogenated heterocycles makes them excellent building blocks for conjugated polymers and oligomers with potential applications in electronics.

Design and Synthesis of Advanced Scaffolds Derived from 4,7-Diiodobenzo[d]frontiersin.orgnih.govdioxole

The two reactive iodine sites on 4,7-diiodobenzo[d] frontiersin.orgnih.govdioxole make it an ideal starting material for the design and synthesis of advanced molecular scaffolds. myskinrecipes.com Its C₂ symmetry can be exploited to create symmetrical molecules, or the two iodine atoms can be functionalized sequentially to build complex, unsymmetrical structures.

Macrocycles and Polymers: The diiodo-scaffold can serve as a rigid linker in the synthesis of macrocycles or polymers. core.ac.uk Stepwise Sonogashira or Suzuki couplings with difunctional linkers can lead to the formation of macrocyclic structures with defined shapes and sizes. Similarly, polymerization reactions can yield conjugated polymers incorporating the benzodioxole unit, which may possess interesting photophysical properties.

Multidentate Ligands: By introducing coordinating groups at the 4- and 7-positions, novel multidentate ligands can be synthesized. These ligands can be used to form transition metal complexes with potential applications in catalysis. rsc.org For example, attaching phosphine (B1218219) or amine functionalities via cross-coupling would yield pincer-type or related ligands capable of stabilizing metal centers for various catalytic transformations, such as transfer hydrogenation or photocatalytic reactions. nih.govnih.gov

Complex Natural Product Analogs: The benzo[d] frontiersin.orgnih.govdioxole moiety is a feature in many natural products, including several benzylisoquinoline alkaloids. rsc.org The 4,7-diiodo derivative provides a versatile platform for synthesizing analogs of these natural products. For example, a unified synthetic strategy for various alkaloids has been established using the benzodioxole core, which could be adapted using the diiodo-precursor to generate novel derivatives with potentially enhanced biological activity. rsc.org The synthesis of functionalized indoles, which are key precursors to pharmaceuticals like Indomethacin, has also been achieved through palladium-catalyzed reactions that could be applied to advanced derivatives of benzodioxole. nih.govmdpi.com

Future Research Directions and Concluding Perspectives

Emerging Methodologies for Highly Efficient and Sustainable Synthesis of 4,7-Diiodobenzo[d]organic-chemistry.orgresearchgate.netdioxole

The future synthesis of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole will likely pivot towards greener and more efficient chemical processes, moving away from traditional methods that may involve harsh reagents and generate significant waste. acs.org

Key emerging methodologies include:

Organocatalytic Iodination: The use of metal-free organocatalysts, such as thiourea (B124793) derivatives, presents a mild and highly regioselective pathway for the iodination of activated aromatic compounds. organic-chemistry.org Future work could focus on designing specific organocatalysts tailored for the di-iodination of the benzo[d] organic-chemistry.orgresearchgate.netdioxole core, potentially offering a more environmentally benign route with high yields. organic-chemistry.org

Biocatalytic Approaches: The application of halogenase enzymes offers a highly selective and sustainable method for the halogenation of organic molecules. researchgate.netacs.orgnih.gov Research into discovering or engineering halogenases that can specifically catalyze the di-iodination of benzo[d] organic-chemistry.orgresearchgate.netdioxole at the 4 and 7 positions would represent a significant leap towards a truly green synthesis. acs.orgnih.gov This could involve screening microbial sources for novel halogenases or protein engineering of existing enzymes to achieve the desired activity and substrate specificity. researchgate.netmdpi.com

Advanced Oxidation and Flow Chemistry: The development of eco-friendly iodination procedures using reagents like iodine in combination with iodic acid in green solvents such as polyethylene (B3416737) glycol (PEG-400) showcases a move towards more sustainable practices. benthamdirect.com Integrating such systems with continuous flow reactors could further enhance efficiency, safety, and scalability. Electrochemical methods that generate iodinating agents in situ also represent a promising green approach, minimizing the use of hazardous reagents. nih.gov

MethodologyPotential AdvantagesResearch Focus
Organocatalysis Metal-free, mild conditions, high regioselectivityDesign of specific catalysts for di-iodination
Biocatalysis High selectivity, sustainable, environmentally benignDiscovery and engineering of specific halogenases
Flow Chemistry Enhanced efficiency, safety, and scalabilityIntegration of green iodination reagents in continuous flow
Electrochemistry In situ generation of reagents, reduced wasteOptimization for aromatic di-iodination

Untapped Potential in Catalysis and Asymmetric Synthesis

The diiodo-functionality of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole makes it a versatile precursor for the development of novel ligands and catalysts. The carbon-iodine bonds are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Chiral Ligand Synthesis: The C2-symmetry of the diiodinated scaffold could be exploited to synthesize novel bidentate ligands for asymmetric catalysis. By replacing the iodine atoms with phosphine (B1218219), amine, or other coordinating groups, a new class of chiral ligands could be developed. These ligands could find applications in a range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation. tdx.catnih.govresearchgate.net

Organocatalyst Development: The rigid benzodioxole backbone could serve as a scaffold for new organocatalysts. The iodine atoms can act as handles for further functionalization or can themselves participate in catalysis through halogen bonding interactions. Hypervalent iodine chemistry, for instance, has emerged as a powerful tool in organic synthesis, and derivatives of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole could be explored as precursors to novel hypervalent iodine reagents or catalysts. cardiff.ac.uk

Synergistic Catalysis: The two iodine atoms could be functionalized to create bifunctional catalysts where two different catalytic sites operate in a synergistic manner. nih.govnih.gov For example, one iodo-position could be converted into a Lewis acidic site, while the other is transformed into a Brønsted basic site, enabling cooperative activation of substrates in a single molecule.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole make it an attractive building block for advanced functional materials and applications in nanotechnology.

Metal-Organic Frameworks (MOFs): Diiodinated aromatic compounds can serve as linkers in the construction of MOFs. researchgate.netrsc.org The iodine atoms can be used to post-synthetically modify the MOF structure or can directly influence the framework's properties, such as its capacity for gas sorption or its catalytic activity. nih.govresearchgate.netrsc.org The diiodo-BODIPY postmodified MOFs have shown promise in heterogeneous organo-photocatalysis. researchgate.netrsc.org

Organic Electronics: The benzodioxole unit is found in some organic electronic materials. researchgate.net The introduction of heavy iodine atoms can modulate the electronic properties, such as the HOMO/LUMO levels and charge transport characteristics. Future research could investigate the potential of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Nanoparticle Synthesis: Iodinated compounds can act as precursors for the synthesis of metallic and semiconducting nanoparticles. rsc.org The thermal or chemical decomposition of organoiodine compounds can lead to the formation of well-defined nanostructures. mdpi.commdpi.com The specific substitution pattern of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole could offer control over the morphology and properties of the resulting nanomaterials. nih.gov

Interdisciplinary Research Synergies with Other Scientific Domains

The versatile nature of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole provides a platform for synergistic research at the interface of chemistry, biology, and materials science.

Medicinal Chemistry: Aromatic iodides are valuable intermediates in the synthesis of pharmaceuticals. mdpi.comresearchgate.net The 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole scaffold could be used to generate libraries of novel compounds for biological screening. The iodine atoms can be readily replaced via cross-coupling reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships for various therapeutic targets.

Agrochemical Science: The development of new pesticides and herbicides often involves the synthesis and screening of novel heterocyclic compounds. The diiodo-benzodioxole can serve as a versatile starting material for the construction of complex heterocyclic systems that may exhibit desirable agrochemical properties.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties and reactivity of 4,7-diiodobenzo[d] organic-chemistry.orgresearchgate.netdioxole and its derivatives. Density Functional Theory (DFT) calculations, for example, can be employed to understand its electronic structure, predict its behavior in catalytic cycles, and guide the design of new functional materials. This synergy between computational and experimental chemistry can accelerate the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Diiodobenzo[d][1,3]dioxole, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves halogenation of benzo[d][1,3]dioxole precursors. For example, bromination or iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃). Key factors include solvent polarity (e.g., dichloromethane for non-polar intermediates), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of halogenating agents. A related approach for dimethoxy analogs involves Pd-catalyzed coupling or decarboxylation of carboxylic acid derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and substituent effects. For example, methoxy groups in analogs show singlets at δ 3.8–4.0 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M⁺ at m/z 406 for C₇H₄I₂O₂).
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the dioxole ring, critical for understanding steric effects in downstream reactions .

Q. How does the diiodo substitution pattern affect solubility and stability in experimental conditions?

  • Methodological Answer : The electron-withdrawing iodine atoms reduce solubility in polar solvents (e.g., water) but enhance stability toward oxidation. Solubility can be improved using DMSO or DMF. Stability tests (TGA/DSC) under nitrogen reveal decomposition thresholds (e.g., ~200°C for similar halogenated dioxoles) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of halogenated benzo[d][1,3]dioxoles?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To resolve:

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) in standardized models (e.g., HepG2 for cytotoxicity).
  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates.
  • Purity Validation : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity, as impurities like unreacted iodine can skew bioactivity results .

Q. How can computational modeling predict the electronic effects of diiodo substituents in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate LUMO/HOMO energies, predicting reactivity in Suzuki-Miyaura couplings. Iodine’s σ-hole interaction with Pd catalysts can be modeled to assess oxidative addition efficiency.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to rationalize structure-activity relationships (SAR) .

Q. What are the challenges in crystallizing halogenated benzo[d][1,3]dioxoles, and how can they be mitigated?

  • Methodological Answer : Heavy atoms (e.g., iodine) cause weak diffraction and disorder. Mitigation strategies:

  • Cryocrystallography : Collect data at 100 K to reduce thermal motion.
  • Co-crystallization : Use host molecules (e.g., crown ethers) to stabilize the lattice.
  • Synchrotron Radiation : Enhances resolution for low-symmetry crystals (e.g., monoclinic systems) .

Q. How can this compound be functionalized for metal-organic framework (MOF) applications?

  • Methodological Answer :

  • Carboxylation : Introduce -COOH groups via Kolbe-Schmitt reaction to form dioxole dicarboxylic acids, enabling coordination with Zn(II) or Cu(II) nodes.
  • Post-Synthetic Modification (PSM) : Click chemistry (e.g., azide-alkyne cycloaddition) adds functional groups (e.g., -NH₂) for gas adsorption studies.
  • Topology Analysis : Use single-crystal XRD to confirm framework integrity (e.g., IRMOF-1 analog retains porosity after functionalization) .

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed methods for regioselective iodination .
  • Characterization : Combine XRD and DFT for structural validation .
  • Biological Testing : Include metabolic stability assays to contextualize activity .

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